molecular formula C23H46N2O4 B15181109 Einecs 240-219-0 CAS No. 16070-29-4

Einecs 240-219-0

Cat. No.: B15181109
CAS No.: 16070-29-4
M. Wt: 414.6 g/mol
InChI Key: APORHXDNYYBWMK-GMFCBQQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves the use of large-scale reactors where dicyandiamide and ammonia are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert 1,3,5-Triazine-2,4,6-triamine into simpler amine compounds.

    Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various triazine derivatives, which have applications in different fields such as agriculture and pharmaceuticals.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex chemical compounds.

    Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules.

    Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. It can form stable complexes with metal ions, which is crucial for its applications in catalysis and material science. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Melamine: Another triazine derivative with similar chemical properties.

    Cyanuric acid: Shares the triazine ring structure but has different functional groups.

    Ammeline: A derivative of melamine with an additional amine group.

Uniqueness

1,3,5-Triazine-2,4,6-triamine is unique due to its versatile reactivity and stability, which make it suitable for a wide range of applications. Its ability to form stable complexes with metal ions and undergo various chemical reactions distinguishes it from other similar compounds.

Properties

CAS No.

16070-29-4

Molecular Formula

C23H46N2O4

Molecular Weight

414.6 g/mol

IUPAC Name

2-aminoethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid

InChI

InChI=1S/C21H39NO3.C2H7NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;3-1-2-4/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);4H,1-3H2/b11-10-;

InChI Key

APORHXDNYYBWMK-GMFCBQQYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N

Origin of Product

United States

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